(2R,5R)-Avibactam Sodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A noteworthy study described an efficient chemoenzymatic synthesis of avibactam, starting from commercially available ethyl 5-hydroxypicolinate hydrochloride. This process involved a novel lipase-catalyzed resolution step and was used to produce 400 g of avibactam sodium salt. The synthesis was completed in 10 steps with an overall yield of 23.9% (Wang et al., 2018).

Wissenschaftliche Forschungsanwendungen

Overview of Avibactam Sodium Salt

Avibactam sodium salt, when combined with ceftazidime (a third-generation cephalosporin), forms a potent antibiotic used in the treatment of serious bacterial infections caused by gram-negative bacteria, including those resistant to traditional antibiotics. This combination, known as ceftazidime-avibactam, is particularly effective against a range of multi-drug resistant organisms, offering a new avenue for addressing challenging infections in clinical settings.

Mechanisms of Action and Resistance

The addition of avibactam to ceftazidime enhances the latter's efficacy against a wide array of beta-lactamase enzymes produced by resistant bacteria, which traditionally inactivate cephalosporins through hydrolysis. Avibactam itself is a non-beta-lactam, beta-lactamase inhibitor that protects ceftazidime from degradation by various beta-lactamases, including serine beta-lactamases produced by Enterobacteriaceae and Pseudomonas aeruginosa. This mechanism significantly broadens the antibacterial spectrum of ceftazidime against resistant strains (Lagacé-Wiens, Walkty, & Karlowsky, 2014).

Despite its effectiveness, resistance to ceftazidime-avibactam has emerged, albeit at lower rates compared to other antibiotics. Resistance mechanisms include mutations in the target beta-lactamases that reduce avibactam's inhibitory effects and alterations in bacterial membrane porins that decrease drug uptake. Continued surveillance and research into these resistance mechanisms are crucial for maintaining the clinical utility of ceftazidime-avibactam (Wang, Wang, Wang, & Cai, 2019).

Clinical Applications and Efficacy

Ceftazidime-avibactam has shown high efficacy in treating a variety of infections, including complicated urinary tract infections (cUTIs), complicated intra-abdominal infections (cIAIs), and hospital-acquired pneumonia (HAP), including ventilator-associated pneumonia (VAP). Its role is especially critical in cases where infections are caused by multi-drug resistant pathogens for which limited treatment options exist. Clinical trials and real-world studies have supported its use as a valuable treatment option in these contexts, demonstrating comparable or superior efficacy to other antibiotics, particularly against resistant strains (Shirley, 2018).

Wirkmechanismus

Target of Action

The primary target of (2R,5R)-Avibactam Sodium Salt is the beta-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to beta-lactam antibiotics .

Mode of Action

(2R,5R)-Avibactam Sodium Salt acts as a beta-lactamase inhibitor . It contains a beta-lactam ring in its structure that binds in an irreversible fashion to beta-lactamases, preventing them from inactivating certain beta-lactam antibiotics . This interaction broadens the spectrum of susceptible bacterial infections .

Biochemical Pathways

The compound affects the polyamine biosynthesis pathway . It acts as a potent irreversible inhibitor of the enzyme ornithine decarboxylase , which is crucial for the production of polyamines. Polyamines are essential for cell proliferation .

Pharmacokinetics

(2R,5R)-Avibactam Sodium Salt, when combined with other antibiotics, is well absorbed from the gastrointestinal tract after oral administration . Dosing in the fasted or fed state has minimal effect on the pharmacokinetics of the compound . The absorption of the compound when taken with food is greater relative to the fasted state .

Result of Action

The result of the compound’s action is the enhanced effectiveness of beta-lactam antibiotics . By inhibiting beta-lactamase enzymes, (2R,5R)-Avibactam Sodium Salt prevents these enzymes from breaking down the antibiotics, thereby enhancing their antibacterial effects .

Action Environment

The action of (2R,5R)-Avibactam Sodium Salt can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by whether it is taken with food or on an empty stomach

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,5R)-Avibactam Sodium Salt involves the reaction of (2R,5R)-2,5-diaminohexanoic acid with sodium hydroxide and chloroacetic acid to form (2R,5R)-2-carboxymethyl-5-carboxyamidohexanoic acid. This intermediate is then reacted with 1,2,3,6-tetrahydro-1,3-dimethyl-7H-purine-2,6-dione (thienamycin) to form (2R,5R)-Avibactam. The final step involves the addition of sodium hydroxide to form the sodium salt of (2R,5R)-Avibactam.", "Starting Materials": [ "(2R,5R)-2,5-diaminohexanoic acid", "Sodium hydroxide", "Chloroacetic acid", "1,2,3,6-tetrahydro-1,3-dimethyl-7H-purine-2,6-dione (thienamycin)" ], "Reaction": [ "Step 1: React (2R,5R)-2,5-diaminohexanoic acid with sodium hydroxide and chloroacetic acid to form (2R,5R)-2-carboxymethyl-5-carboxyamidohexanoic acid.", "Step 2: React (2R,5R)-2-carboxymethyl-5-carboxyamidohexanoic acid with 1,2,3,6-tetrahydro-1,3-dimethyl-7H-purine-2,6-dione (thienamycin) to form (2R,5R)-Avibactam.", "Step 3: Add sodium hydroxide to (2R,5R)-Avibactam to form the sodium salt of (2R,5R)-Avibactam." ] } | |

CAS-Nummer |

1797133-98-2 |

Molekularformel |

C₇H₁₀N₃NaO₆S |

Molekulargewicht |

287.23 |

Synonyme |

Sulfuric Acid Mono[(1R,2R,5R)-2-(aminocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl] Ester Sodium Salt; Sodium (1R,2R,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl Sulfate; Avibactam Impurity 13 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Methyl-d3]metanicotine](/img/structure/B1144807.png)

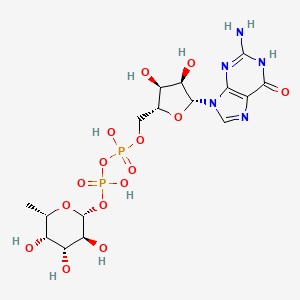

![(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B1144810.png)